molecular formula C10H8O4 B3124596 cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid CAS No. 31966-72-0

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B3124596
CAS No.: 31966-72-0
M. Wt: 192.17 g/mol
InChI Key: HMXOGGUFCBUALL-WAYWQWQTSA-N
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Description

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid: is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with acetoacetic ester under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-Hydroxyphenylpyruvic acid
  • 2-Hydroxycinnamic acid
  • 4-Hydroxybenzaldehyde

Comparison: cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. For example, its ability to undergo specific oxidation and reduction reactions sets it apart from other hydroxyphenyl derivatives .

Properties

IUPAC Name

(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXOGGUFCBUALL-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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